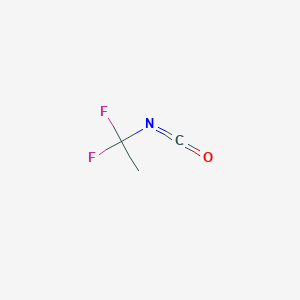
1,1-Difluoro-1-isocyanatoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1-isocyanatoethane is a chemical compound that belongs to the family of isocyanates. It is a colorless, flammable liquid with a pungent odor. This compound is widely used in scientific research applications, especially in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-1-isocyanatoethane involves the reaction of the isocyanate group with a nucleophile such as an amine or alcohol. The reaction produces a carbamate or urethane functional group, depending on the nature of the nucleophile. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or metal salt.
Effets Biochimiques Et Physiologiques
1,1-Difluoro-1-isocyanatoethane is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is also a potent sensitizer that can cause allergic reactions in some individuals. However, there is no information available on the biochemical and physiological effects of this compound on humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1-Difluoro-1-isocyanatoethane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive reagent that is readily available. However, the limitations of using this compound include its toxicity and potential health hazards, which require careful handling and disposal.
Orientations Futures
There are several future directions for the use of 1,1-Difluoro-1-isocyanatoethane in scientific research. One potential direction is the development of new catalysts that can improve the efficiency and selectivity of the reaction. Another direction is the use of this compound in the production of novel polymers and coatings with unique properties. Finally, the use of 1,1-Difluoro-1-isocyanatoethane in the synthesis of pharmaceuticals and biologically active compounds is an area of active research.
Méthodes De Synthèse
The synthesis of 1,1-Difluoro-1-isocyanatoethane involves the reaction of 1,1-Difluoroethene with phosgene in the presence of a base such as triethylamine. The reaction produces 1,1-Difluoro-1-isocyanatoethane and hydrogen chloride gas. The purity of the product can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
1,1-Difluoro-1-isocyanatoethane is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds such as urethanes, carbamates, and isocyanates. It is also used as a crosslinking agent for the production of polymers and coatings.
Propriétés
Numéro CAS |
1645-88-1 |
|---|---|
Nom du produit |
1,1-Difluoro-1-isocyanatoethane |
Formule moléculaire |
C3H3F2NO |
Poids moléculaire |
107.06 g/mol |
Nom IUPAC |
1,1-difluoro-1-isocyanatoethane |
InChI |
InChI=1S/C3H3F2NO/c1-3(4,5)6-2-7/h1H3 |
Clé InChI |
VLYGZVXKOGPMRK-UHFFFAOYSA-N |
SMILES |
CC(N=C=O)(F)F |
SMILES canonique |
CC(N=C=O)(F)F |
Synonymes |
1,1-Difluoroethyl isocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



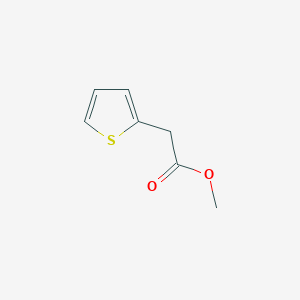
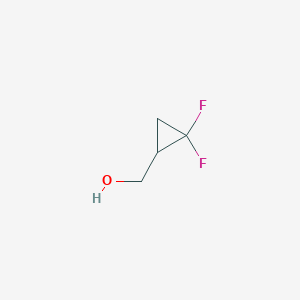
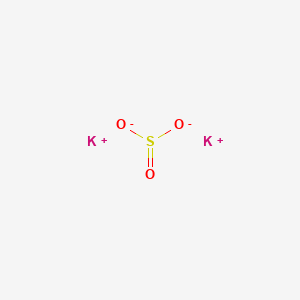
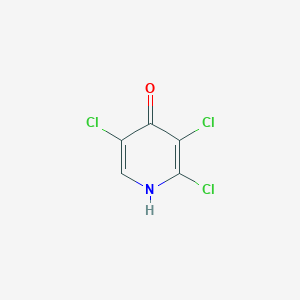
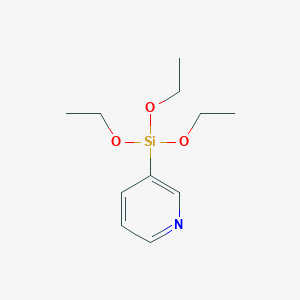
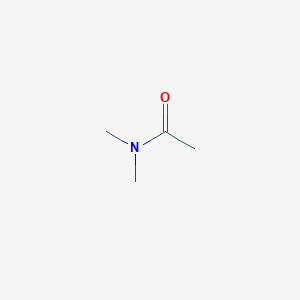
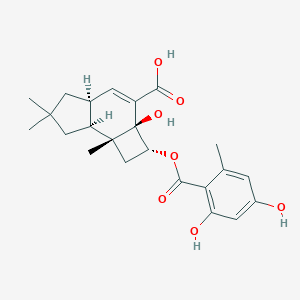
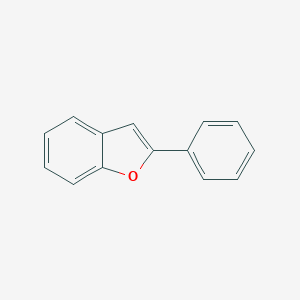
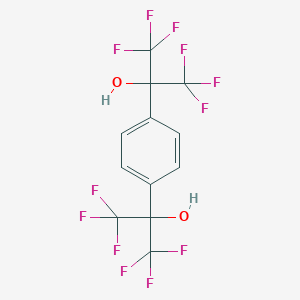
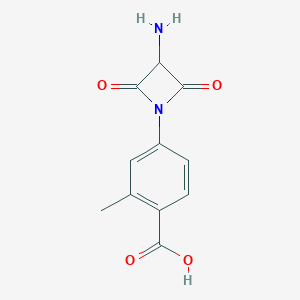
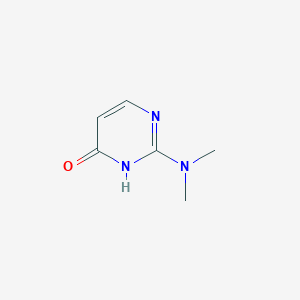
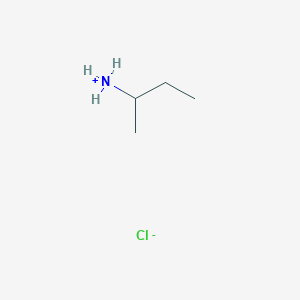
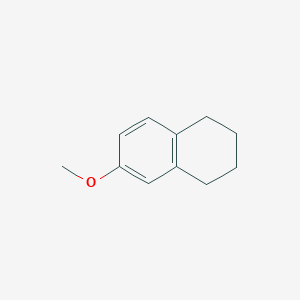
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)